N-(4-methyl-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-6-7-11(8-13(10)20(23)24)18-16(21)9-15-17(22)19-12-4-2-3-5-14(12)25-15/h2-8,15H,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJRMKKOHLWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS Number: 937700-92-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on enzymes, antioxidant properties, and cytotoxicity.
The compound's molecular formula is with a molecular weight of 357.4 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with biological targets.
1. Enzyme Inhibition
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurotransmission. For example, related compounds demonstrated IC50 values of 0.027 µM and 0.025 µM against AChE, comparable to the reference drug donepezil (IC50 = 0.021 µM) . This suggests that this compound may possess similar inhibitory properties.
2. Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds structurally related to it have shown promising results in reducing oxidative stress markers in vitro. The ability to scavenge free radicals is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
3. Cytotoxicity
Cytotoxicity assays performed on NIH/3T3 cell lines revealed that related compounds did not exhibit significant cytotoxic effects at concentrations up to 100 µM, with IC50 values indicating non-cytotoxicity . This is an encouraging sign for the safety profile of this compound in potential therapeutic applications.
Data Table: Biological Activity Overview
| Activity Type | Compound Tested | IC50 Value | Reference |
|---|---|---|---|
| AChE Inhibition | Similar Compounds | 0.027 µM | |
| Antioxidant Activity | Related Compounds | Not quantified | |
| Cytotoxicity | Related Compounds (NIH/3T3 Cells) | >100 µM |
Case Studies
In a study focusing on the synthesis and evaluation of benzothiazine derivatives, compounds structurally related to this compound showed significant biological activities including enzyme inhibition and antioxidant properties . These findings highlight the potential of this class of compounds in developing new therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazin-Acetamide Derivatives
*Calculated based on molecular formula C₁₆H₁₃N₃O₄S.
†Inferred from yields of structurally similar compounds in .
Key Observations:
- Substituent Effects : The 4-methyl-3-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which may alter solubility and metabolic stability compared to simpler nitro (4-nitrophenyl) or halogenated (4-chlorophenyl) analogs .
- Synthesis : All analogs are synthesized via nucleophilic substitution or condensation reactions, often using anhydrous ZnCl₂ as a catalyst, with yields ranging from 51% to 65% .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR):
- The target compound’s ¹H NMR is expected to show signals for the methyl group (~δ 2.5 ppm), nitro aromatic protons (~δ 7.5–8.5 ppm), and benzothiazin protons (~δ 3.0–4.5 ppm for CH₂ groups). This aligns with data for N-(4-nitrophenyl) analogs (e.g., δ 170.3 ppm for carbonyl in ¹³C NMR) .
- HRMS : For the N-(4-nitrophenyl) analog, ES+HRMS matches calculated values (508.1861 vs. 508.1854 experimental) , suggesting high purity in analogous compounds.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzothiazine-acetamide core of this compound?
The synthesis of the benzothiazine-acetamide scaffold typically involves multi-step reactions. A common approach includes:
- Cyclocondensation : Reacting 2-aminothiophenol derivatives with α-keto esters to form the 1,4-benzothiazine ring.
- Acetamide coupling : Introducing the nitrophenyl group via nucleophilic substitution or amidation reactions. For example, coupling 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid with 4-methyl-3-nitroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yields. Polar aprotic solvents like DMF or DMSO are often used for amidation steps .
Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for nitrophenyl and benzothiazine rings) and methyl groups (δ 2.3–2.6 ppm).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and nitrophenyl carbons (distinct splitting due to nitro group).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆N₃O₄S: calc. 382.086, observed 382.085) .
- XRD : Single-crystal X-ray diffraction provides absolute stereochemistry, critical for validating synthetic accuracy .
Advanced: What computational methods are effective in predicting the biological target interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., kinases, GPCRs). Focus on the nitrophenyl group’s electron-withdrawing effects and benzothiazine’s planar structure for π-π stacking .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for interaction .
- QSAR Models : Correlate substituent variations (e.g., methyl vs. trifluoromethyl groups) with activity data from analogs to prioritize synthetic targets .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways.
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester protections to enhance bioavailability .
- PK/PD Modeling : Integrate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) with efficacy data to refine dosing regimens .
- Species-Specific Differences : Compare target homology (e.g., murine vs. human enzymes) using BLASTp or structural alignment tools .
Basic: What in vitro assays are suitable for initial screening of antimicrobial activity?
- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet staining .
Advanced: What strategies optimize selectivity in kinase inhibition studies?
- Kinase Profiling : Screen against panels (e.g., KinomeScan) to identify off-target effects.
- ATP-Competitive vs. Allosteric : Modify the benzothiazine core’s substituents to avoid ATP-binding pocket interactions.
- Covalent Binding : Introduce electrophilic groups (e.g., acrylamides) for irreversible inhibition of cysteine-containing kinases .
Advanced: How can reaction conditions be refined to resolve low yields in the final amidation step?
- Catalyst Screening : Test alternatives to EDC (e.g., HATU, DCC) with additives like DMAP.
- Solvent Optimization : Switch from DMF to less polar solvents (e.g., THF) to minimize side reactions.
- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .
Basic: What safety protocols are critical when handling nitroaromatic derivatives like this compound?
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure.
- Ventilation : Work in a fume hood due to potential mutagenicity of nitro groups.
- Waste Disposal : Neutralize nitro compounds with reducing agents (e.g., NaHSO₃) before disposal .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the benzothiazine ring?
- XRD Analysis : Compare bond lengths (C=O vs. C–O) and hydrogen bonding patterns in single crystals.
- DFT Calculations : Compute relative energies of keto-enol tautomers using Gaussian09 with B3LYP/6-31G* basis sets.
- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ from 25°C to 80°C to detect tautomeric equilibria .
Advanced: What mechanistic insights explain the compound’s differential cytotoxicity in cancer vs. normal cell lines?
- ROS Induction : Measure reactive oxygen species (e.g., DCFH-DA assay) to assess oxidative stress pathways.
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest.
- Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
